Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-
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Overview
Description
N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that features both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiophene derivative with an imidazole precursor under specific conditions that promote cyclization and formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the imidazo[1,2-a]pyrazine core .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic core .
Scientific Research Applications
N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like imidazole and its derivatives share a similar core structure and exhibit comparable chemical properties.
Pyrazine Derivatives: Pyrazine and its derivatives also share structural similarities and can undergo similar chemical reactions.
Uniqueness
N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to the presence of both imidazole and pyrazine rings, along with a thiophene substituent. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
787591-81-5 |
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Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-methyl-5-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H10N4S/c1-12-10-11-13-3-4-15(11)9(6-14-10)8-2-5-16-7-8/h2-7H,1H3,(H,12,14) |
InChI Key |
NMPFVARGPSIDMU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N2C1=NC=C2)C3=CSC=C3 |
Origin of Product |
United States |
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